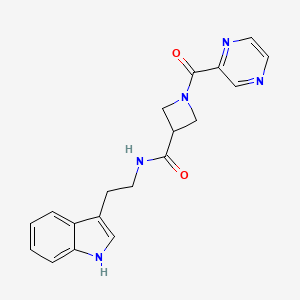

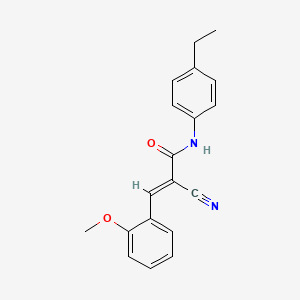

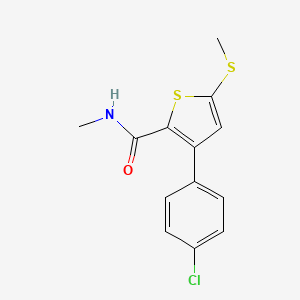

![molecular formula C14H15NOS B2884439 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone CAS No. 343375-57-5](/img/structure/B2884439.png)

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, also known as DMPT, is a synthetic compound with a variety of applications. It is a member of the thienyl group, which is a subset of the phenyl group. DMPT has been used in scientific research as a model compound for studying the structure and reactivity of other molecules. It has also been used in biochemistry and pharmacology to study the mechanism of action of certain drugs and the biochemical and physiological effects of those drugs.

Scientific Research Applications

Synthesis and Antimicrobial Applications

- This compound has been utilized in the synthesis of new oxadiazoles, demonstrating significant antimicrobial activity against strains like S. aureus and P. aeruginosa. The para-substitution on the phenyl ring enhances this activity, highlighting its potential in developing new antibacterial and antifungal agents (Fuloria et al., 2009).

Optical Properties and Physicochemical Investigations

- Research on compounds like DPHP, synthesized from a reaction involving a similar structure, has revealed insights into solvatochromic properties, fluorescence quantum yield, and photochemical quantum yield. Such studies are crucial for developing applications in fluorescence-based sensing and probing (Khan et al., 2016).

Anti-Inflammatory Drug Development

- Some derivatives of thieno[3,2-g]chromene, synthesized from similar structures, exhibited significant anti-inflammatory activities. These findings are important for the development of new anti-inflammatory medications (Ouf et al., 2015).

Potential in Photoreactions

- Studies on compounds like 4-(N,N-dimethylamino)phenyl pinacols, which share structural similarities, indicate potential applications in photoreactions like the retropinacol reaction. Such reactions are significant in organic synthesis and photochemistry (Zhang et al., 1998).

Diabetes and Inflammation Management

- Novel Mannich base derivatives involving this structure have been synthesized and evaluated for anti-diabetic and anti-inflammatory activities. This research could contribute to new treatments for diabetes and inflammation-related diseases (Gopi & Dhanaraju, 2018).

Enantioselective Synthesis

- The compound has been used as an intermediate in the enantioselective synthesis of antidepressants, demonstrating its importance in asymmetric synthesis and pharmaceutical development (Zhang et al., 2015).

Novel Derivatives for Microbial Control

- New derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety have been synthesized, showing moderate effects against bacterial and fungal species, indicating potential in microbial control (Abdel‐Aziz et al., 2008).

Supramolecular Chemistry

- The compound has been involved in the study of supramolecular assemblies, demonstrating its utility in the field of crystal engineering and the design of novel molecular architectures (Arora & Pedireddi, 2003).

Properties

IUPAC Name |

1-[5-(dimethylamino)-4-phenylthiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-10(16)13-9-12(14(17-13)15(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQOCIZXWDOUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)N(C)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

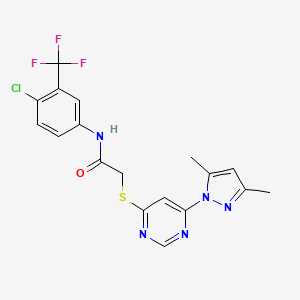

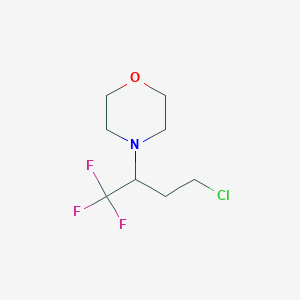

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)

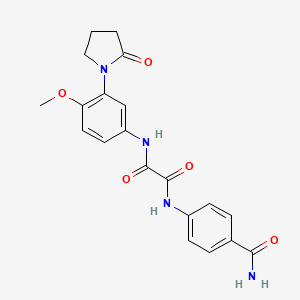

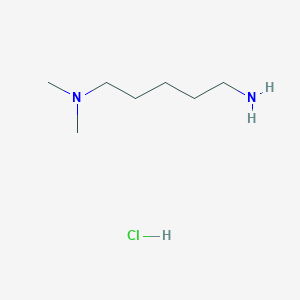

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)

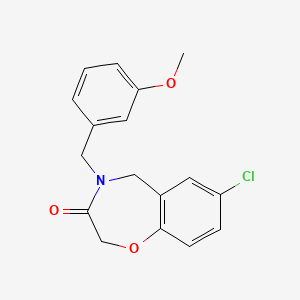

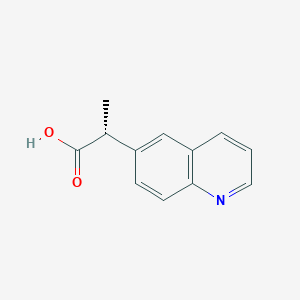

![N-(4-methylthiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2884368.png)

![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)

![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2884374.png)